Dimethyl cyclobutane-1,2-dicarboxylate is a cyclic diester with the molecular formula and a molecular mass of 172.18 g/mol. It is characterized by two ester functional groups attached to a cyclobutane ring, making it an important compound in organic chemistry research. The compound is often utilized as a reagent and model compound for studying various
There is no current research available on the mechanism of action of DMCBD.
Dimethyl cyclobutane-1,2-dicarboxylate can be synthesized through various methods:
Dimethyl cyclobutane-1,2-dicarboxylate is primarily used in organic synthesis and research. Its applications include:
Dimethyl cyclobutane-1,2-dicarboxylate has several similar compounds that share structural features but may differ in their functional groups or reactivity profiles. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Cis-Dimethyl cyclobutane-1,2-dicarboxylate | Isomeric form with distinct stereochemistry | |
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | Contains four carboxylate groups instead of two | |
Cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | Contains one less carbon atom and includes a carboxylic acid group | |
Trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | Similar to the cis form but differs in stereochemistry | |
Cis-Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | Contains a hydroxymethyl group affecting reactivity |
These compounds highlight the structural diversity within the cyclobutane derivative family and underscore the unique properties of dimethyl cyclobutane-1,2-dicarboxylate that make it valuable for research and synthesis applications .